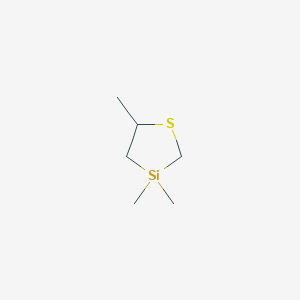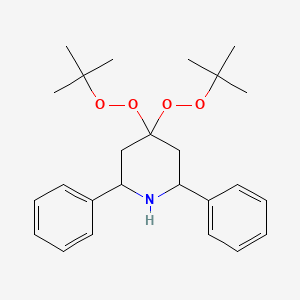
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine typically involves the reaction of 2,6-diphenylpiperidine with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine undergoes various chemical reactions, primarily involving the decomposition of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions, making the compound useful in the production of polymers.
Common Reagents and Conditions
The decomposition of this compound is typically carried out under thermal conditions, often in the presence of a solvent such as toluene or benzene. The reaction temperature is carefully controlled to ensure efficient radical generation.
Major Products Formed
The primary products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. The specific nature of the polymer depends on the monomers used in the reaction.
Scientific Research Applications
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound is studied for its potential use in controlled drug delivery systems, where its decomposition can trigger the release of therapeutic agents.
Medicine: Research is ongoing into its use as a prodrug, where the compound’s decomposition releases active pharmaceutical ingredients.
Industry: It is employed in the production of high-performance polymers and as a crosslinking agent in the manufacture of rubber and plastics.
Mechanism of Action
The mechanism of action of 4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine involves the thermal decomposition of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of radical species.
Comparison with Similar Compounds
Similar Compounds
Butyl 4,4’-bis(tert-butylperoxy)valerate: Another organic peroxide used as a radical initiator in polymerization reactions.
Di-tert-butyl peroxide: A simpler peroxide compound with similar radical-generating properties.
Cumene hydroperoxide: Used in the production of phenol and acetone, with similar radical initiation capabilities.
Uniqueness
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine is unique due to its high thermal stability and ability to generate radicals at relatively lower temperatures compared to other peroxides. This makes it particularly valuable in applications requiring precise control over radical generation and polymerization processes.
Properties
CAS No. |
83982-31-4 |
|---|---|
Molecular Formula |
C25H35NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4,4-bis(tert-butylperoxy)-2,6-diphenylpiperidine |
InChI |
InChI=1S/C25H35NO4/c1-23(2,3)27-29-25(30-28-24(4,5)6)17-21(19-13-9-7-10-14-19)26-22(18-25)20-15-11-8-12-16-20/h7-16,21-22,26H,17-18H2,1-6H3 |
InChI Key |
FOTGXCVPHIVDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC1(CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


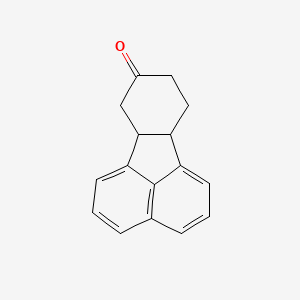
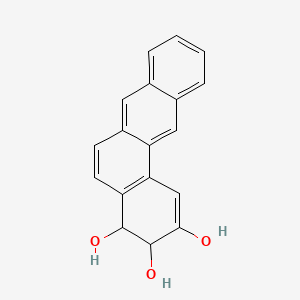
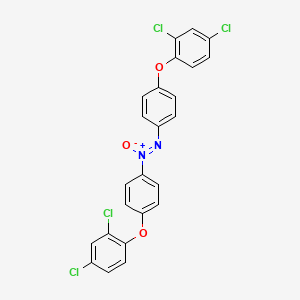

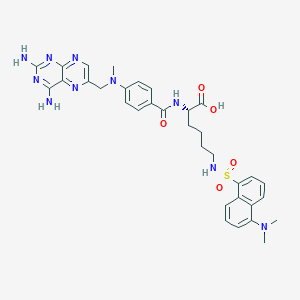
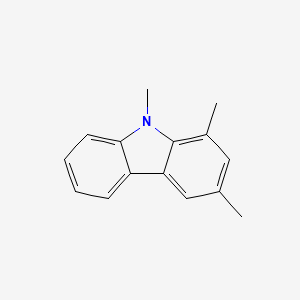
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
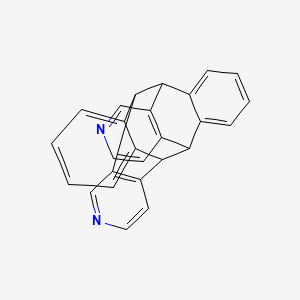
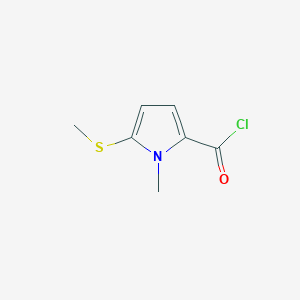
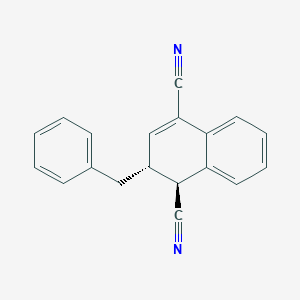
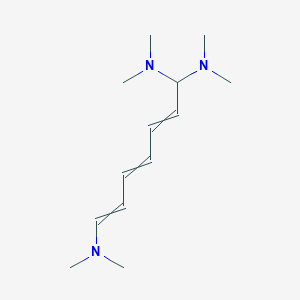
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
